

Comparative toxicity assessment of Cyclopentadecanone and its analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentadecanone**

Cat. No.: **B167302**

[Get Quote](#)

Comparative Toxicity Assessment: Cyclopentadecanone and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of **Cyclopentadecanone** and its analogues, focusing on key safety endpoints relevant to human health and environmental impact. The information is compiled from various scientific sources to support research and development activities.

Overview of Synthetic Musks

Synthetic musks are broadly categorized into nitromusks, polycyclic musks, and macrocyclic musks. Due to toxicological concerns, the use of nitromusks has declined.^[1] Macroyclic musks, the chemical group to which **Cyclopentadecanone** belongs, are generally considered to be of lower toxicological concern compared to nitro and polycyclic musks.^[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Cyclopentadecanone** and selected analogues.

Table 1: Acute and Repeated Dose Toxicity

Compound	Test	Species	Route	Value	Reference
Cyclopentadecanone	Acute Oral LD50	Rat	Gavage	> 5000 mg/kg	[3][4]
Cyclopentadecanone	Repeated Dose Toxicity (OECD 422)	Rat	Gavage	NOAEL: 100 mg/kg/day	[5]
ω -Pentadecalactone	Repeated Dose Toxicity (90-day, OECD 408)	Rat	Gavage	NOAEL: 250 mg/kg/day	[6]
Oxacyclohexadecen-2-one	Repeated Dose Toxicity (4-week)	Rat	Gavage	NOEL: 1000 mg/kg/day	[6]

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level

Table 2: Genotoxicity

Compound	Test Type	System	Result	Reference
Cyclopentadecanone	Ames Test	<i>S. typhimurium</i>	Non-mutagenic	[5]
Cyclopentadecanone	In vitro Chromosome Aberration	Human lymphocytes	Non-clastogenic	[5]
2-Pentadecanone	BlueScreen Assay	Human cells	Negative for genotoxicity	[7]
ω -Pentadecalactone	Ames Test	<i>S. typhimurium</i>	Non-mutagenic	[6]

Table 3: Dermal and Ocular Toxicity

Compound	Test	Species	Concentration	Result	Reference
Cyclopentadecanone	Skin Irritation	Human	-	Minimal evidence of irritation at current use levels	[8]
Cyclopentadecanone	Skin Sensitization	Human	-	No evidence of sensitization in human tests	[4]
Cyclopentadecanone	Eye Irritation	Animal	Undiluted	Moderate to severe irritant	[4]

Table 4: Environmental Toxicity

Compound	Endpoint	Species	Value	Reference
Cyclopentadecanone	Acute Toxicity	Fish (Cyprinus carpio)	LC50 (96h): > 100 mg/L	[5]
Globanone, Exaltone, Muscone, Civetone, Ambretone, 3-methyl-4-cyclopentadecenone	Environmental Hazard	-	Bioaccumulative and Toxic	[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- **Test System:** Several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis operon are used. These mutations render the bacteria unable to synthesize histidine (His-).
- **Procedure:** The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver).
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

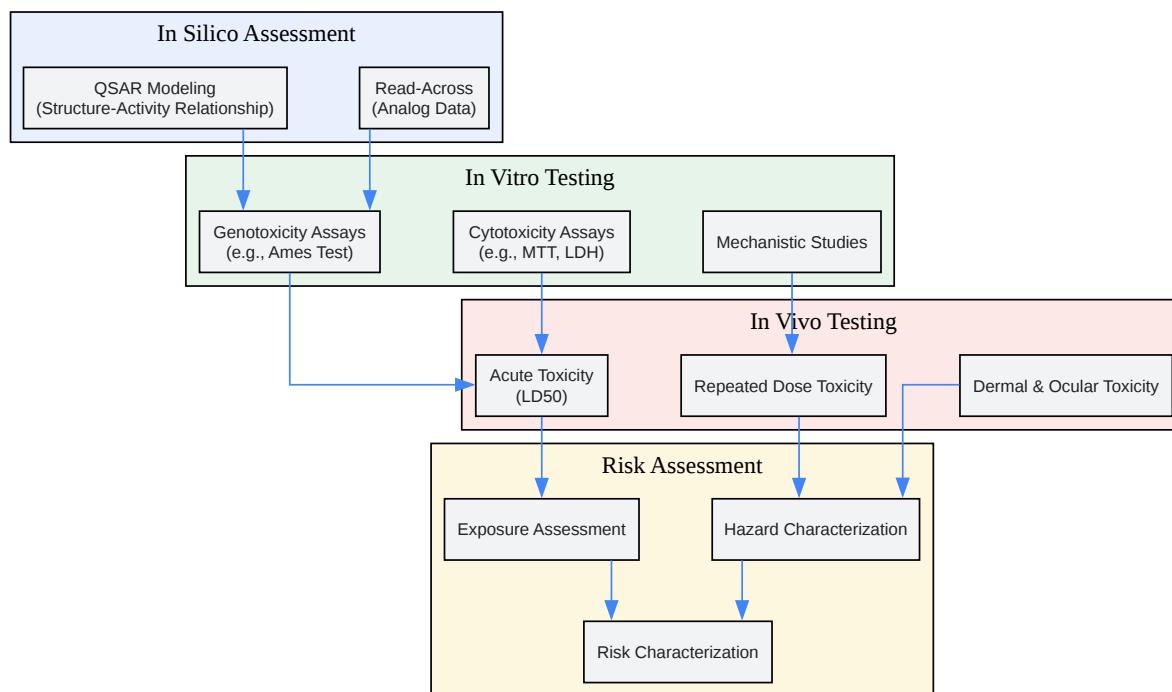
In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

- **Test System:** Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
- **Procedure:** Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9 mix).
- **Endpoint:** After a suitable treatment and recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, translocations).

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an *in vivo* method for identifying potential skin sensitizers.

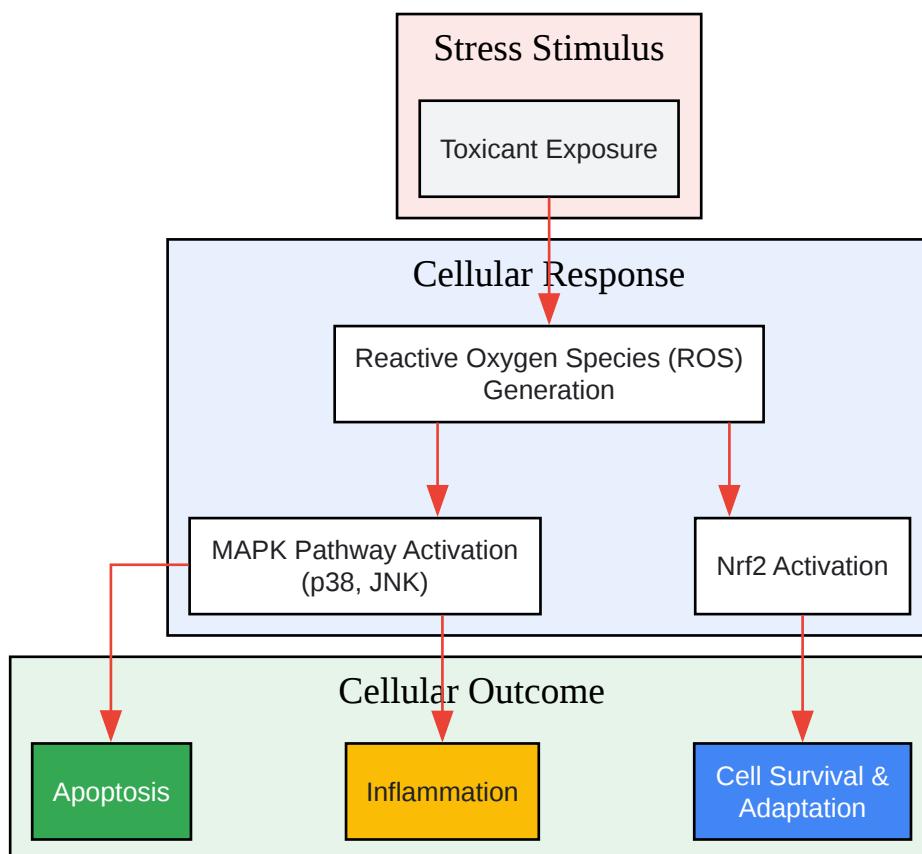

- **Test System:** Mice are typically used for this assay.

- Procedure: The test substance is applied to the dorsal surface of the mouse's ear for several consecutive days.
- Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured, often by the incorporation of a radiolabeled thymidine analogue or by measuring changes in lymph node cell count. A significant increase in lymphocyte proliferation compared to vehicle-treated controls indicates a sensitizing potential.

Visualizations

General Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for evaluating the toxicity of a chemical substance.



[Click to download full resolution via product page](#)

Caption: General workflow for chemical toxicity assessment.

Signaling Pathway (Hypothetical)

As the search results did not provide specific signaling pathways for **Cyclopentadecanone**-induced toxicity, a hypothetical pathway for cellular stress response is presented below. This is a generalized representation and not specific to **Cyclopentadecanone**.

[Click to download full resolution via product page](#)

Caption: Hypothetical cellular stress response pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. greenpeace.to [greenpeace.to]
- 2. liyaparfum.com [liyaparfum.com]
- 3. Fragrance material review on cyclopentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [Comparative toxicity assessment of Cyclopentadecanone and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167302#comparative-toxicity-assessment-of-cyclopentadecanone-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com